molecular formula C20H19NO2 B1683069 (4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone CAS No. 393110-43-5

(4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone

Cat. No. B1683069
M. Wt: 305.4 g/mol
InChI Key: FPDBSDNGFNDSSK-UHFFFAOYSA-N
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Description

“(4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone”, also known as VU0092273, is a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) . It has been identified as a potential treatment for multiple central nervous system (CNS) disorders, including anxiety and schizophrenia .


Molecular Structure Analysis

The molecular formula of VU0092273 is C20H19NO2 . The SMILES representation is OC1CCN(CC1)C(=O)c2ccc(cc2)C#Cc3ccccc3 .


Physical And Chemical Properties Analysis

VU0092273 has a molecular weight of 305.37 .

Scientific Research Applications

Crystal Structure Analysis

The compound (4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone has been investigated in the context of crystal structure analysis. For example, the adduct comprising 0.75 4-hydroxypiperidin-1-yl was studied, revealing significant insights into the molecular geometry, such as dihedral angles and the formation of intermolecular hydrogen bonds, which contribute to our understanding of its chemical behavior and properties (Revathi et al., 2015).

Nonlinear Optical Properties

In another study, the nonlinear optical properties of a similar compound, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, were examined. This research highlighted the compound's potential in device applications due to its good thermal stability and efficient second harmonic generation capability (Revathi et al., 2018).

Synthesis and Application in Drug Design

Further research includes the synthesis and structural investigation of related compounds, with potential applications in drug design. For instance, the synthesis of antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives highlights the potential of these compounds in developing new antimicrobial agents (Ramudu et al., 2017).

Pharmaceutical Research

The compound's derivatives have been explored in pharmaceutical research as well. For example, studies have investigated its role as an NMDA receptor antagonist and its potential in treating conditions like hyperalgesia (Borza et al., 2007).

Chemical Synthesis Techniques

The synthesis techniques and molecular interactions of similar compounds are also a significant area of study. For example, research into the solvent-free microwave-assisted synthesis of related compounds and their antimicrobial activity shows the versatility of these compounds in different chemical synthesis methodologies (Ashok et al., 2017).

Future Directions

VU0092273 demonstrates in vivo efficacy in rodent models of anxiety and antipsychotic activity, providing support for the hypothesis that multiple structurally distinct mGluR5 modulators have robust activity in animal models that predict efficacy in the treatment of CNS disorders .

properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-[4-(2-phenylethynyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-19-12-14-21(15-13-19)20(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-11,19,22H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDBSDNGFNDSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AL Rodriguez, MD Grier, CK Jones, EJ Herman… - Molecular …, 2010 - ASPET
Modulators of metabotropic glutamate receptor subtype 5 (mGluR5) may provide novel treatments for multiple central nervous system (CNS) disorders, including anxiety and …
Number of citations: 205 molpharm.aspetjournals.org
MJ Noetzel, KJ Gregory, PN Vinson, JT Manka… - Molecular …, 2013 - ASPET
Metabotropic glutamate receptor 5 (mGlu 5 ) is a target for the treatment of central nervous system (CNS) disorders, such as schizophrenia and Alzheimer’s disease. Furthermore, mGlu …
Number of citations: 81 molpharm.aspetjournals.org
JA Bruner - 2012 - ir.vanderbilt.edu
Metabotropic glutamate (mGlu) receptors are examples of family C G-protein-coupled receptors that possess vast roles in the pathophysiology of central nervous system (CNS) disorders…
Number of citations: 4 ir.vanderbilt.edu
MJ Noetzel, JM Rook, PN Vinson, HP Cho, E Days… - Molecular …, 2012 - ASPET
Positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGlu 5 ) have emerged as an exciting new approach for the treatment of schizophrenia and other …
Number of citations: 126 molpharm.aspetjournals.org
MJ Noetzel, JM Rook, PN Vinson, HP Cho, E Days… - 2011 - Citeseer
Positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGlu5) have emerged as an exciting new approach for the treatment of schizophrenia and other …
Number of citations: 2 citeseerx.ist.psu.edu
EJ Herman, M Bubser, PJ Conn, CK Jones - Novel Antischizophrenia …, 2012 - Springer
Metabotropic glutamate receptors (mGluRs) represent exciting targets for the development of novel therapeutic agents for schizophrenia. Recent studies indicate that selective activation …
Number of citations: 49 link.springer.com
SJ Bradley, RAJ Challiss - Biochemical pharmacology, 2012 - Elsevier
Work published over the past 10–15 years has caused the neuroscience community to engage in a process of constant re-evaluation of the roles of glial cells in the mammalian central …
Number of citations: 79 www.sciencedirect.com

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